8-Boc-2-methyl-3-oxo-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid ethyl ester
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Overview
Description
8-Boc-2-methyl-3-oxo-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid ethyl ester is a complex organic compound that belongs to the family of tropane alkaloids. This compound features a unique bicyclic structure, which is central to its diverse biological activities and applications in various fields of scientific research .
Preparation Methods
The synthesis of 8-Boc-2-methyl-3-oxo-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid ethyl ester typically involves several steps, including the formation of the bicyclic core and subsequent functionalization. One common synthetic route involves the use of enantioselective construction techniques to ensure the desired stereochemistry . Reaction conditions often include the use of specific catalysts and reagents to facilitate the formation of the bicyclic structure. Industrial production methods may involve scaling up these laboratory procedures while ensuring the purity and yield of the final product .
Chemical Reactions Analysis
8-Boc-2-methyl-3-oxo-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid ethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups attached to the bicyclic core .
Scientific Research Applications
This compound has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a model compound for studying the structure-activity relationships of tropane alkaloids.
Mechanism of Action
The mechanism of action of 8-Boc-2-methyl-3-oxo-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
8-Boc-2-methyl-3-oxo-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid ethyl ester can be compared with other similar compounds, such as 8-azabicyclo[3.2.1]octane derivatives. These compounds share a similar bicyclic core but differ in their functional groups and stereochemistry. The uniqueness of this compound lies in its specific functionalization, which imparts distinct biological activities and chemical properties .
Properties
IUPAC Name |
8-O-tert-butyl 2-O-ethyl 2-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO5/c1-6-21-13(19)16(5)11-8-7-10(9-12(16)18)17(11)14(20)22-15(2,3)4/h10-11H,6-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQXZIRRTXHOLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(C2CCC(N2C(=O)OC(C)(C)C)CC1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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